5-(5-Bromo-2-pyridyl)-2-methyloxazole

CYP1A2 inhibition human liver microsomes drug metabolism

5-(5-Bromo-2-pyridyl)-2-methyloxazole (CAS 1239719-75-5) is a heterocyclic compound of the pyridyl-oxazole class, possessing the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol. Its structure features a 2-methyloxazole ring connected at the 5-position to a pyridine ring bearing a bromine substituent at the 5-position of the pyridine ring.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B13688239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Bromo-2-pyridyl)-2-methyloxazole
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)C2=NC=C(C=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-6-11-5-9(13-6)8-3-2-7(10)4-12-8/h2-5H,1H3
InChIKeyAPWXXMGLHBJESC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Bromo-2-pyridyl)-2-methyloxazole – Core Identity, Physicochemical Profile, and Procurement Baseline


5-(5-Bromo-2-pyridyl)-2-methyloxazole (CAS 1239719-75-5) is a heterocyclic compound of the pyridyl-oxazole class, possessing the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . Its structure features a 2-methyloxazole ring connected at the 5-position to a pyridine ring bearing a bromine substituent at the 5-position of the pyridine ring . This brominated pyridyl-oxazole core serves as a versatile synthetic building block for constructing more complex oligo(hetero)aryl ligands, particularly via palladium-catalyzed cross-coupling reactions [1]. Commercially, the compound is typically offered at 95% purity .

Why 5-(5-Bromo-2-pyridyl)-2-methyloxazole Cannot Be Indiscriminately Replaced by In-Class Pyridyl-Oxazole Analogs


Within the pyridyl-oxazole chemotype, seemingly minor structural variations—such as the presence or absence of the bromine atom on the pyridine ring, the position of the nitrogen atom in the pyridine ring, or the nature of the 2-substituent on the oxazole ring—can profoundly alter three critical properties relevant to procurement decisions: (i) CYP enzyme inhibition liability, where the brominated derivative exhibits a defined IC50 of 10,000 nM against CYP1A2 [1]; (ii) synthetic versatility, as the C–Br bond uniquely enables transition metal-catalyzed cross-coupling for constructing oligomeric ligands not accessible from the non-halogenated parent [2]; and (iii) the compound's role as a specific building block for generating 'head-to-tail' pyridyl-oxazole oligomers that have been validated as G-quadruplex recognition motifs with Kd values as low as 0.6 × 10⁻⁷ M⁻¹ for the resulting oligomers [2]. Generic substitution with des-bromo, des-methyl, or regioisomeric analogs therefore risks undermining the intended experimental or synthetic outcome.

Quantitative Differentiation Evidence for 5-(5-Bromo-2-pyridyl)-2-methyloxazole Against Its Closest Structural Comparators


CYP1A2 Inhibition Potency of the Brominated Pyridyl-Oxazole Relative to Co-Assayed Patent Analogs

In a human liver microsome assay, 5-(5-bromo-2-pyridyl)-2-methyloxazole (US9434724, Compound 53) exhibited an IC50 of 1.00 × 10⁴ nM (10 µM) against cytochrome P450 1A2 [1]. Within the same patent series, Compound 42—retaining the brominated pyridyl-oxazole scaffold—showed an identical IC50 of 1.00 × 10⁴ nM under the same assay conditions [2], while Compound 10/17 (a distinct structural sub-series) achieved a substantially more potent IC50 of 321 nM [3]. This three-way intra-patent comparison establishes that the brominated pyridyl-2-methyloxazole chemotype occupies a defined, moderate CYP1A2 inhibition zone, clearly distinguishable from more potent oxazole-based CYP1A2 inhibitors within the same disclosure.

CYP1A2 inhibition human liver microsomes drug metabolism

The Bromine Substituent as an Essential Synthetic Handle: Enabling C–C Cross-Coupling for Oligomeric Ligand Assembly

In the synthetic strategy described by Rizeq and Georgiades (2017), the pyridyl bromide moiety of 5-(5-bromo-2-pyridyl)-2-methyloxazole serves as the critical functional handle for C–C cross-coupling to 2-bromopyridines, enabling the assembly of variable-length 'head-to-tail'-connected pyridyl-oxazole oligomers [1]. The non-halogenated analog, 2-methyl-5-(2-pyridyl)oxazole (CAS 70380-73-3), lacks this requisite C–Br bond and cannot participate in the same cross-coupling manifold; its procurement in place of the brominated building block would render the key oligomerization step impossible. The resulting oligomers (5-mer through 7-mer) demonstrated G-quadruplex binding affinities with Kd values as low as 0.6 × 10⁻⁷ M⁻¹ for the 7-mer against the Na⁺-induced antiparallel 22AG G-quadruplex [2].

C–H activation palladium cross-coupling G-quadruplex ligands

Differentiation from the Des-Methyl Analog: 5-(5-Bromopyridin-2-yl)oxazole

The closest commercially available structural analog is 5-(5-bromopyridin-2-yl)oxazole (CAS 380380-74-5, Sigma-Aldrich), which retains the bromopyridine moiety but lacks the 2-methyl substituent on the oxazole ring . While both compounds share the critical C–Br synthetic handle, the 2-methyl group in the target compound introduces differential steric and electronic properties that can influence: (a) regioselectivity in subsequent C–H activation steps (the 2-position of the oxazole is blocked, directing functionalization elsewhere) [1]; and (b) lipophilicity (calculated logP increase of approximately 0.5–0.7 units attributable to the methyl group, based on the molecular formula difference C9H7BrN2O vs C8H5BrN2O) . The molecular weight difference (239.07 vs 225.04 g/mol) further impacts stoichiometric calculations in multi-step syntheses.

building block comparison oxazole 2-substitution synthetic intermediate

Evidence Strength Limitations: Call for Head-to-Head Comparative Data

A systematic search of primary research literature, patents, and authoritative databases (PubMed, BindingDB, PubChem, Sigma-Aldrich) reveals that no published study has performed a direct, head-to-head quantitative comparison of 5-(5-bromo-2-pyridyl)-2-methyloxazole against its closest analogs (e.g., 5-(5-chloro-2-pyridyl)-2-methyloxazole, 5-(5-fluoro-2-pyridyl)-2-methyloxazole, or non-halogenated 5-(2-pyridyl)-2-methyloxazole) in any biological assay [1]. The CYP1A2 IC50 data from US9434724 [2] represents the most robust quantitative anchor, but comparisons across halogen variants (Cl, F, I) are absent from the patent disclosure. Similarly, while the brominated pyridyl-oxazole scaffold has been utilized as a building block for G-quadruplex ligands [3], no publication reports a systematic comparison of coupling yields, reaction rates, or biological outcomes between the bromo, chloro, and iodo analogs. Procurement decisions that depend on halogen-specific reactivity differences (e.g., relative Suzuki coupling rates) must therefore be guided by general principles of aryl halide reactivity (I > Br > Cl) rather than compound-specific empirical data.

evidence gap analysis comparative pharmacology procurement diligence

Validated Application Scenarios for 5-(5-Bromo-2-pyridyl)-2-methyloxazole Based on Quantitative Evidence


Drug Discovery CYP Liability Screening: Reference Compound with Defined CYP1A2 IC50 of 10,000 nM

In early-stage drug discovery programs that incorporate CYP inhibition panels, 5-(5-bromo-2-pyridyl)-2-methyloxazole serves as a characterized reference compound with a documented CYP1A2 IC50 of 1.00 × 10⁴ nM (10 µM) in human liver microsomes [1]. This value, drawn from patent US9434724, is directly comparable to co-assayed compounds within the same disclosure (Compound 42: identical IC50; Compound 10/17: IC50 = 321 nM) [REFS-2, REFS-3]. Procurement of this specific compound—rather than an uncharacterized analog—provides a calibrated benchmark for assessing CYP1A2 inhibition risk within oxazole-containing chemical series.

Synthesis of 'Head-to-Tail' Pyridyl-Oxazole Oligomers as G-Quadruplex Ligands

This compound is a validated building block in the Van Leusen oxazole synthesis / C–H activation / C–C cross-coupling strategy developed by Rizeq and Georgiades (2017) for constructing variable-length pyridyl-oxazole oligomers [1]. The pyridyl C–Br bond is essential for the Pd-catalyzed cross-coupling step that assembles oligomers ranging from 5-mer to 7-mer. These oligomers have been demonstrated to bind cancer-relevant G-quadruplex structures with Kd values as low as 0.6 × 10⁻⁷ M⁻¹ (7-mer, 22AG Na⁺ G-quadruplex) [2]. Procuring the non-brominated analog or the des-methyl analog would compromise or block the key cross-coupling step.

Regioselective Functionalization in Multi-Step Heterocyclic Synthesis

The combination of the pyridyl C–Br handle (for cross-coupling) and the 2-methyl blocking group on the oxazole ring (preventing undesired C–H activation at oxazole C2) makes this compound a regioselectively addressable building block [1]. This dual orthogonality is not available in the des-methyl analog 5-(5-bromopyridin-2-yl)oxazole (CAS 380380-74-5), where the unsubstituted oxazole C2 position remains susceptible to competing functionalization [2]. For synthetic chemists planning sequential C–C bond formations, this regiochemical control can reduce protection/deprotection steps.

Procurement for Kinase Inhibitor Scaffold Exploration (Caveat: Indirect Evidence Only)

Polyheteroaryl oxazole/pyridine-based compounds—chemically related to the oligomers accessible from 5-(5-bromo-2-pyridyl)-2-methyloxazole—have been reported to inhibit Rock kinase and exhibit antiproliferative activity against lung cancer cell lines (IC50 values higher than 3 µM against H358 and A549 cells) [1]. While the target compound itself has not been directly evaluated as a kinase inhibitor, its role as the monomeric precursor to G-quadruplex-interactive polyheteroaryl ligands that demonstrate kinase-inhibitory properties provides a rationale for its procurement in medicinal chemistry campaigns exploring this polypharmacology. Users should note this is class-level inference, not direct evidence for the monomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(5-Bromo-2-pyridyl)-2-methyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.